![molecular formula C24H31N3O2 B2945299 3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide CAS No. 921922-24-9](/img/structure/B2945299.png)
3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide is a useful research compound. Its molecular formula is C24H31N3O2 and its molecular weight is 393.531. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Anion Sensing
- Dicationic N-methylated derivatives, similar in structure to the compound , have been studied for their fluorescent anion sensing capabilities in water. These compounds, including N-methyl quinolinium benzamides, exhibit fluorescence quenching by various anions, indicating their potential use in detecting and measuring anion concentrations in aqueous solutions (Dorazco‐González et al., 2014).
Luminescent Properties and Photo-induced Electron Transfer
- Piperazine substituted naphthalimide model compounds, structurally related to the compound of interest, show characteristic pH probe features in fluorescence spectra. These properties suggest potential applications in the study of photo-induced electron transfer and as fluorescent markers in pH-sensitive environments (Gan et al., 2003).
Melanin-Concentrating Hormone Receptor 1 Antagonists
- 3-Aminomethylquinoline derivatives have been investigated for their role as antagonists for the human MCH receptor 1, with implications in obesity and food intake regulation. This research points towards therapeutic applications in controlling diet-induced obesity (Kasai et al., 2012).
Synthesis of Polycyclic Imidazolidinones
- Catalytic reactions involving α-ketoamides and cyclic secondary amines, such as 1,2,3,4-tetrahydroisoquinoline, have been developed to produce polycyclic imidazolidinone derivatives. These reactions showcase the versatility of such compounds in synthesizing complex molecular structures (Zhu et al., 2017).
Sigma-2 Receptor Probe Development
- Benzamide analogs, similar to the compound , have been radiolabeled and evaluated as ligands for sigma-2 receptors. These studies are crucial for understanding receptor interactions and developing new probes for biological research (Xu et al., 2005).
Anticonvulsant Development
- Compounds with a similar structural framework have been synthesized and explored for their potential as novel anticonvulsants. This research highlights the therapeutic applications of these compounds in treating convulsive disorders (Walker et al., 2010).
Mechanism of Action
Target of Action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Quinolones are known to target bacterial DNA gyrase and topoisomerase IV .
Mode of Action
The mode of action of indole derivatives and quinolones can vary widely depending on the specific compound and its targets. Generally, they interfere with the function of their targets, leading to therapeutic effects .
Biochemical Pathways
Indole derivatives and quinolones can affect a variety of biochemical pathways, again depending on the specific compound and its targets. They have been associated with a broad spectrum of biological activities .
Pharmacokinetics
The ADME properties of indole derivatives and quinolones can vary widely. Factors such as solubility, stability, and molecular size can influence absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of indole derivatives and quinolones depend on their specific targets and mode of action. They can lead to changes in cell function, cell death, or other outcomes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of indole derivatives and quinolones .
properties
IUPAC Name |
3-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-18-5-3-6-21(15-18)24(28)25-17-23(27-11-13-29-14-12-27)20-8-9-22-19(16-20)7-4-10-26(22)2/h3,5-6,8-9,15-16,23H,4,7,10-14,17H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMSQHKWJMTITL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.